N-(Piperidin-4-yl)hexanamide
Description
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
N-piperidin-4-ylhexanamide |
InChI |
InChI=1S/C11H22N2O/c1-2-3-4-5-11(14)13-10-6-8-12-9-7-10/h10,12H,2-9H2,1H3,(H,13,14) |
InChI Key |
CKBMCJRQJCWHDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
Stepwise Solution-Phase Peptide Synthesis
This method employs Nα-Boc chemistry for controlled chain elongation. Key steps include:
- Boc protection : Piperidin-4-amine is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine (TEA) as a base.
- Amide coupling : Hexanoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by reaction with Boc-protected piperidin-4-amine.
- Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the Boc group, yielding N-(Piperidin-4-yl)hexanamide.
Outcomes :
| Parameter | Value | Source |
|---|---|---|
| Yield | 45–56% | |
| Purity | >98% (RP-HPLC) | |
| Reaction Time | 12–24 hours |
Reductive Amination Followed by Amidation
A two-step protocol optimizes atom economy:
- Reductive amination : Piperidin-4-one reacts with ammonium acetate and methyl isopropyl ketone in ethanol under reflux to form piperidin-4-amine intermediates.
- Amide formation : Hexanoyl chloride is introduced to piperidin-4-amine in the presence of N,N-diisopropylethylamine (DIPEA), yielding the target compound.
Outcomes :
| Parameter | Value | Source |
|---|---|---|
| Yield | 60–76% | |
| Catalyst | Triacetoxyborohydride | |
| Solvent | Toluene/THF |
Enzymatic Amidation Using Lipase B
A sustainable approach utilizes Candida antarctica lipase B (CAL-B) in cyclopentyl methyl ether (CPME):
- Reaction conditions : Hexanoic acid and piperidin-4-amine are stirred at 60°C for 48 hours with enzymatic catalysis.
- Advantages : Eliminates toxic coupling agents and achieves high enantioselectivity.
Outcomes :
| Parameter | Value | Source |
|---|---|---|
| Yield | 70–85% | |
| Temperature | 60°C | |
| Solvent | CPME (green solvent) |
Solid-Phase Synthesis for High-Throughput Production
Adapted from combinatorial chemistry workflows:
- Resin functionalization : Wang resin is loaded with Fmoc-piperidin-4-amine using standard peptide coupling.
- Hexanoyl incorporation : Hexanoic acid is coupled via HBTU/DIPEA activation.
- Cleavage : TFA cleavage releases the final product.
Outcomes :
| Parameter | Value | Source |
|---|---|---|
| Purity | 95–98% | |
| Scale | Milligram to gram |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Solution-Phase | 45–56 | >98 | Moderate | Moderate |
| Reductive Amination | 60–76 | 90–95 | High | Low |
| Enzymatic | 70–85 | 85–90 | High | Very Low |
| Solid-Phase | 80–90 | 95–98 | Low | High |
Key Challenges and Optimizations
- Byproduct formation : Over-reduction in reductive amination is mitigated by using NaBH₃CN instead of NaBH₄.
- Racemization : Low-temperature coupling (0–4°C) preserves stereochemistry in peptide-based routes.
- Solvent selection : Replacing DMF with CPME reduces toxicity in enzymatic methods.
Applications and Derivatives
N-(Piperidin-4-yl)hexanamide serves as a precursor for:
- NLRP3 inflammasome inhibitors (e.g., modifications with benzimidazole moieties).
- Opioid receptor ligands via N-aryl substitutions.
- Anticancer agents through functionalization at the hexanamide chain.
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-4-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: this compound N-oxide.
Reduction: N-(Piperidin-4-yl)hexylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(Piperidin-4-yl)hexanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(Piperidin-4-yl)hexanamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The piperidine ring can interact with various biological targets, such as neurotransmitter receptors or enzymes, modulating their activity. The hexanamide group can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Structural and Functional Analysis
Acyl Chain Length :
- Hexanamide (C6) derivatives (e.g., compounds in ) exhibit greater lipophilicity compared to shorter-chain analogs like propanamide (C3) or isobutyramide (branched C4) . This impacts membrane permeability and metabolic stability.
- Shorter chains (e.g., propanamide in ) may reduce off-target interactions but limit bioavailability.
- Phenethyl and phenyl groups () are associated with CNS activity, possibly explaining legislative scrutiny of analogs like N-(1-phenethylpiperidin-4-yl)-N-phenylisobutyramide . Methoxymethyl substituents () introduce polarity, balancing solubility and target engagement.
- Pharmacological Targets: The dibenzodiazepinone-containing analog () demonstrates specific antagonism at muscarinic M2 receptors, suggesting tailored modifications can direct selectivity. Legislative alerts for certain analogs () imply unintended psychoactive effects, underscoring the importance of substituent choice in drug safety.
Key Research Findings
- Receptor Antagonism: The dibenzodiazepinone-linked hexanamide () showed potent M2 receptor antagonism (IC₅₀ < 1 µM), attributed to its extended hydrophobic substituents.
- Legislative Relevance : Analogs like N-(1-phenethylpiperidin-4-yl)-N-phenylisobutyramide () are under regulatory review, reflecting structural motifs linked to controlled substances.
- Industrial Applications : Propanamide and butyramide derivatives () are prioritized as pharmaceutical intermediates due to synthetic accessibility and moderate stability.
Biological Activity
N-(Piperidin-4-yl)hexanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring connected to a hexanamide chain. This structure is crucial for its biological interactions, as the piperidine moiety allows for binding to various biological targets, such as neurotransmitter receptors and enzymes. The hexanamide group enhances its binding affinity and selectivity.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound acts as an enzyme inhibitor, modulating the activity of specific enzymes involved in various metabolic pathways.
- Receptor Ligand Activity : It serves as a ligand for neurotransmitter receptors, influencing neurotransmission and potentially impacting conditions such as anxiety and depression.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits specific enzymes, potentially useful in treating metabolic disorders. |
| Receptor Interaction | Binds to neurotransmitter receptors, affecting mood and cognition. |
| Antimicrobial Potential | Shows promise in antibacterial activity against various strains. |
| Antitumor Activity | Investigated for effects on cancer cell proliferation and survival. |
Case Studies
-
Enzyme Inhibition Studies :
Research has demonstrated that this compound inhibits acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition may enhance cholinergic signaling, suggesting potential applications in treating Alzheimer's disease . -
Antimicrobial Activity :
Studies have indicated that this compound exhibits notable antibacterial properties against Gram-positive bacteria, making it a candidate for developing new antibiotics . -
Antitumor Effects :
Preliminary investigations have shown that this compound can reduce the viability of certain cancer cell lines, indicating its potential as an anticancer agent.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic viability. Key pharmacokinetic parameters include:
- Absorption : Rapidly absorbed following administration.
- Distribution : Exhibits good tissue penetration due to its lipophilic nature.
- Metabolism : Primarily metabolized in the liver; potential for drug-drug interactions needs evaluation.
- Excretion : Predominantly excreted via urine.
Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses, though further studies are required to fully elucidate its long-term effects.
Q & A
Basic Research Question
- Structural Confirmation :
- NMR Spectroscopy : H and C NMR verify amide bond formation and piperidine ring geometry .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., CHNO: 198.17 g/mol) .
- Purity Assessment : HPLC with UV detection (λ = 210–254 nm) ensures >95% purity .
Advanced Consideration : X-ray crystallography or computational modeling (DFT) resolves stereoelectronic effects on reactivity .
How can researchers address contradictions in reported biological activity data for piperidinyl amides?
Advanced Research Question
Discrepancies in biological data (e.g., IC variability) may arise from:
- Assay Conditions : pH, temperature, and solvent (DMSO vs. aqueous buffers) affect compound solubility and activity .
- Structural Modifications : Substituents on the piperidine ring (e.g., methyl, benzyl groups) alter target binding affinity .
Methodological Solution :- Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Perform SAR studies to isolate critical functional groups .
What safety protocols are required for handling this compound?
Basic Research Question
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers .
Advanced Consideration : Conduct stability testing under accelerated conditions (40°C/75% RH) to assess degradation pathways .
How does the piperidine ring conformation influence the compound’s pharmacological activity?
Advanced Research Question
- Ring Puckering : Chair vs. boat conformations affect binding to targets like GPCRs or enzymes .
- Substituent Effects : Electron-withdrawing groups (e.g., fluorine) on the piperidine ring enhance metabolic stability .
Methodological Approach :- Molecular docking simulations (AutoDock Vina) predict binding modes .
- Pharmacokinetic profiling (e.g., microsomal stability assays) validates predictions .
What strategies mitigate solubility challenges in in vitro assays?
Basic Research Question
- Solvent Systems : Use DMSO stocks (<1% v/v) with co-solvents (PEG-400) to improve aqueous solubility .
- Surfactants : Polysorbate-80 (0.01%) prevents aggregation in cell-based assays .
Advanced Consideration : Nanoformulation (e.g., liposomes) enhances bioavailability for in vivo studies .
How can in silico methods guide the development of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
